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Compound of Interest

Compound Name: Deoxyribonucleic Acid

Cat. No.: B1419041 Get Quote

This technical support guide provides troubleshooting advice and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals improve the yield

of their DNA extractions.

Troubleshooting Guide: Low DNA Yield
Low DNA yield is a common issue in the lab. This guide will walk you through potential causes

and solutions to help you optimize your extraction protocol.

FAQ 1: Why is my DNA yield consistently low?
Low DNA yield can stem from several factors throughout the extraction process, from the initial

sample quality to the final elution step. The most common causes include incomplete cell lysis,

DNA degradation, inefficient DNA precipitation or binding, and loss of DNA during washing

steps.[1][2][3]

To begin troubleshooting, it's helpful to systematically evaluate each stage of your protocol. A

good starting point is to assess the quality and quantity of your starting material.[3] Using too

little starting material can naturally lead to low yields.[3]

Section 1: Sample Preparation and Lysis
The complete disruption of cell and nuclear membranes is critical for releasing DNA into the

lysate.
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FAQ 2: How can I improve my cell lysis efficiency?
Optimizing your lysis protocol based on the sample type is crucial for maximizing DNA release.

[3]

Mechanical Disruption: For tough tissues, consider incorporating mechanical disruption

methods like bead beating or homogenization.[1][2] Freeze-grinding in liquid nitrogen is

effective for samples rich in connective tissue as it helps prevent DNA degradation.[2]

Lysis Buffer Selection: Ensure your lysis buffer is appropriate for your sample.[1][4] Different

sample types require different buffer compositions for effective lysis.[4]

Incubation Time and Temperature: Extending the lysis incubation time can improve yield.[1]

[5] For protocols using Proteinase K, incubating at 56°C is common.[6] Some protocols

suggest that heating the sample at 65°C for an hour or 95°C for 15 minutes after adding the

lysis buffer can aid in cell wall disruption and protein digestion.[7]

Experimental Protocol: Optimized Lysis for Tough
Tissues

Cut the tissue into the smallest possible pieces to ensure rapid and efficient lysis.[8]

For fibrous tissues, freeze the sample in liquid nitrogen and grind it into a powder.[2]

Add the appropriate volume of lysis buffer and Proteinase K to the sample.

If using a bead-beating system, add the appropriate beads and homogenize.

Incubate the lysate at 56°C with agitation. Consider extending the incubation time if lysis

appears incomplete.[5]

After the initial lysis, some protocols recommend an additional incubation at a higher

temperature to further break down cellular components.[7]
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Caption: Troubleshooting logic for incomplete cell lysis.

Section 2: The Role of Key Reagents
The enzymes and buffers you use play a critical role in both yield and purity.

FAQ 3: What is the function of Proteinase K and RNase
A?

Proteinase K: This is a broad-spectrum serine protease that degrades a wide variety of

proteins, including nucleases (DNases and RNases) that can degrade DNA.[9][10] Its use

helps to release DNA from chromatin and protects it from degradation, which can enhance

the total yield and integrity of the extracted DNA.[10][11]

RNase A: RNA is a common contaminant in DNA extractions. Adding RNase A to your lysis

buffer or as a separate step will degrade RNA, leading to a purer DNA sample.[1][7] This is

particularly important for accurate quantification of DNA using spectrophotometry.[7]
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Data Presentation: Impact of Reagent Optimization on
DNA Yield

Reagent/Step
Standard
Protocol Yield
(ng/µL)

Optimized
Protocol Yield
(ng/µL)

Fold
Improvement

Source

Proteinase K

Addition
Varies

Markedly

Increased RNA

and in some

cases DNA yield

Significant [12]

RNase A

Treatment

High RNA

contamination

RNA removed,

accurate DNA

quantification

N/A [7]

Optimized Lysis

Buffer
3.9 µg/g soil 21.08 µg/g soil ~5.4x [13]

Modified CTAB

Method
Lower

406 ng/µL

(average)
N/A [14]

Section 3: DNA Precipitation and Elution
Efficiently precipitating and then resuspending your DNA is the final critical step to ensure a

high yield.

FAQ 4: How can I improve the recovery of my DNA pellet
after ethanol precipitation?

Precipitation Time and Temperature: Precipitating at -20°C or -80°C for at least 20-30

minutes can improve recovery.[15] For very low DNA concentrations, an overnight

precipitation may be beneficial.[15]

Centrifugation: Ensure you are centrifuging at a high enough speed (e.g., >13,000 x g) for a

sufficient amount of time (at least 15 minutes) to securely pellet the DNA.[15]

Washing: Wash the pellet with 70% ethanol to remove residual salts.[7][16] Be careful not to

dislodge the pellet when removing the supernatant.[15]
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Drying the Pellet: Avoid over-drying the DNA pellet, as this can make it difficult to resuspend.

[5][17] Air-drying is generally recommended.[5]

FAQ 5: My DNA won't go back into solution. What can I
do?

Resuspension Buffer: Use a buffered solution like TE buffer (10 mM Tris, 1 mM EDTA, pH

7.0-8.0) for resuspension and long-term storage, as storing DNA in water for extended

periods can lead to degradation.[18]

Heating: Gently heating the pellet in the resuspension buffer (e.g., at 55-65°C for about 5

minutes) can aid in solubilization.[5]

Pre-warmed Elution Buffer: When using spin columns, eluting with a buffer that has been

pre-heated to 60-70°C can increase the elution yield by 20-40%.[6][19]

Experimental Protocol: High-Efficiency Ethanol
Precipitation

To your aqueous DNA sample, add 1/10th volume of 3 M sodium acetate (pH 5.2).

Add 2 to 2.5 volumes of 100% cold ethanol and mix gently by inverting the tube.[15]

Incubate at -20°C or colder for at least 30 minutes.[15]

Centrifuge at ≥13,000 x g for 15-30 minutes at 4°C.[15][16]

Carefully decant or pipette off the supernatant without disturbing the pellet.

Gently add 500 µL of room-temperature 70% ethanol to wash the pellet.[16]

Centrifuge for 5 minutes at ≥13,000 x g at 4°C.

Carefully remove the supernatant.

Air dry the pellet for 5-10 minutes. Do not over-dry.[5][17]

Resuspend the DNA in the desired volume of TE buffer.[18]
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DNA Purification and Elution Workflow
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Caption: Key steps in the DNA purification and elution process.

Section 4: Troubleshooting DNA Contamination
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FAQ 6: My A260/A280 and A260/A230 ratios are poor.
How does this affect yield and what can I do?

A260/A280 Ratio: An ideal ratio for pure DNA is ~1.8.[7] A ratio below 1.7 suggests protein

contamination. To address this, ensure complete lysis and consider adding or extending the

Proteinase K digestion step.

A260/A230 Ratio: This ratio should ideally be between 2.0 and 2.2. A lower ratio can indicate

contamination with chaotropic salts or phenol from the extraction buffers. Ensure that wash

steps are performed correctly and that no residual wash buffer is carried over before elution.

Data Presentation: Spectrophotometric Ratios and
Potential Contaminants

Ratio Ideal Range
Reading Below
Range Indicates

Reading Above
Range Indicates

A260/A280 1.7 - 1.9
Protein or chaotropic

salt contamination
RNA contamination

A260/A230 2.0 - 2.2

Chaotropic salt,

phenol, or

polysaccharide

contamination

N/A

By methodically working through these common issues, you can significantly improve the yield

and quality of your extracted DNA, ensuring more reliable results in your downstream

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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